molecular formula C13H11N3O3 B5369293 N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea

N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea

Cat. No. B5369293
M. Wt: 257.24 g/mol
InChI Key: XXHCVSTXJBDEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea, also known as BPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce inflammation and fibrosis in animal models of liver and lung diseases. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea involves the reaction of 2-aminopyridine with 2,3-dihydroxybenzaldehyde, followed by the reaction of the resulting Schiff base with isocyanate. The final product is obtained after purification through column chromatography. The chemical structure of this compound is shown below.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-fibrotic properties in various preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(16-12-3-1-2-6-14-12)15-9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCVSTXJBDEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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